molecular formula C19H26N4O2S B2644569 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1207045-99-5

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2644569
CAS No.: 1207045-99-5
M. Wt: 374.5
InChI Key: BGPCCTGRQNMFKT-UHFFFAOYSA-N
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Description

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 1-(2-methoxyphenyl)piperazine.

    Alkylation: The piperazine intermediate is then alkylated with 2-chloroethyl isocyanate to introduce the urea functionality.

    Thienylmethylation: The final step involves the reaction of the intermediate with thiophen-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The thiophen-2-ylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted thiophenes and piperazines.

Scientific Research Applications

1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s structure allows it to bind to these receptors, modulating their activity and resulting in various physiological effects. The pathways involved may include the serotonin and dopamine systems, which are critical in mood regulation and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
  • 1-(2-(4-(2-Methylphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Uniqueness

Compared to similar compounds, 1-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This structural difference can result in distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-25-18-7-3-2-6-17(18)23-12-10-22(11-13-23)9-8-20-19(24)21-15-16-5-4-14-26-16/h2-7,14H,8-13,15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPCCTGRQNMFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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